![molecular formula C26H31N5O3 B2611214 7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-49-7](/img/structure/B2611214.png)
7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
カタログ番号 B2611214
CAS番号:
1021095-49-7
分子量: 461.566
InChIキー: BDQPJNVBMFZHKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and a pyrazolo[4,3-c]pyridine ring. These types of compounds often have interesting biological activities and are studied in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring, followed by the introduction of the piperazine ring . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and bases, while the pyrazolo[4,3-c]pyridine ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make the compound more soluble in water, while the pyrazolo[4,3-c]pyridine ring might contribute to its stability .科学的研究の応用
Structural and Synthetic Applications
- The compound and its analogs have been studied for their tautomerism and structural transformations . For example, derivatives of pyrazolo[4,3-c]pyridine exhibit tautomerism, where the structure and stability vary between crystal and solution states. These findings are crucial for understanding the chemical behavior and facilitating the synthesis of stable forms for further applications (Gubaidullin et al., 2014).
- Research has demonstrated the synthesis of novel derivatives involving pyrazolo[4,3-c]pyridine frameworks, highlighting their potential in creating a wide range of bioactive molecules. Such synthetic strategies are essential for developing new compounds with improved biological activities (Ho & Suen, 2013).
Biological Evaluation
- Various derivatives of pyrazolo[4,3-c]pyridine have been evaluated for their antimicrobial activity . For instance, thiazolidinone derivatives were tested against a range of bacteria and fungi, providing insights into their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
- The antitumor and antioxidant activities of certain compounds incorporating the pyrazolo[4,3-c]pyridine moiety have been investigated, with some compounds exhibiting promising results. These studies are critical for identifying new therapeutic agents (Bialy & Gouda, 2011).
Strategies to Enhance Compound Stability
- Research into preventing N-acetyltransferase-mediated metabolism in piperazine-containing compounds has provided valuable strategies to enhance the stability and efficacy of these molecules. This knowledge can be applied to improve the pharmacokinetic profiles of drug candidates (Rawal et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
7-[4-(2-cyclohexylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-28-17-21(24-22(18-28)26(34)31(27-24)20-10-6-3-7-11-20)25(33)30-14-12-29(13-15-30)23(32)16-19-8-4-2-5-9-19/h3,6-7,10-11,17-19H,2,4-5,8-9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPJNVBMFZHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)
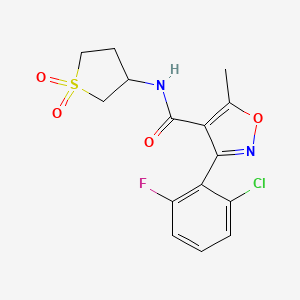

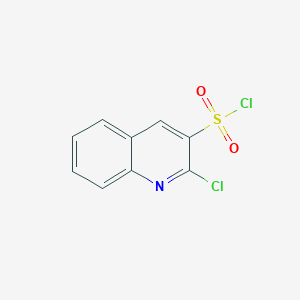
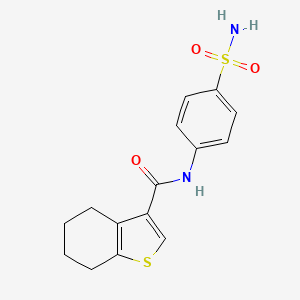
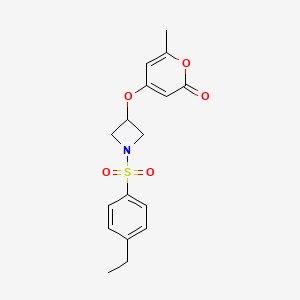

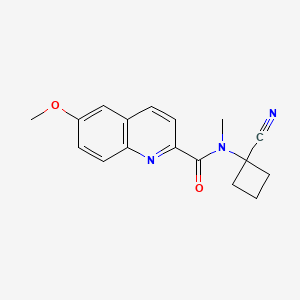

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)